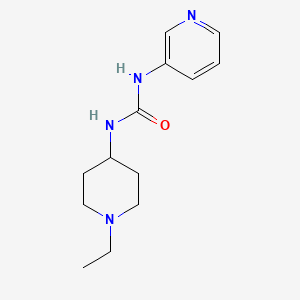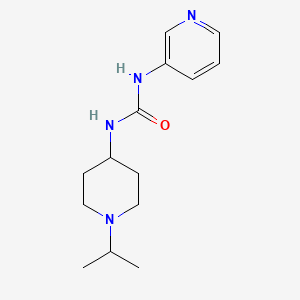
1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea, also known as PNU-120596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has a molecular weight of 315.45 g/mol. In
Wirkmechanismus
1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea works by inhibiting the activity of a protein called transforming growth factor-beta (TGF-β) receptor kinase. TGF-β is a cytokine that plays a key role in regulating cell growth, differentiation, and apoptosis. Overexpression of TGF-β has been implicated in the development of various diseases, including pulmonary fibrosis. By inhibiting the activity of TGF-β receptor kinase, 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea prevents the downstream signaling of TGF-β and reduces the production of extracellular matrix proteins that contribute to fibrosis.
Biochemical and Physiological Effects
1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea can inhibit the proliferation and migration of fibroblasts, which are the cells responsible for producing extracellular matrix proteins in pulmonary fibrosis. In addition, 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammation and fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea is that it has been extensively studied in preclinical models of pulmonary fibrosis, and has shown promising results in reducing lung fibrosis and improving lung function. However, one of the limitations of 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea is that its efficacy and safety in humans have not yet been fully established. Further clinical studies are needed to determine its potential as a therapeutic agent for pulmonary fibrosis.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea. One area of research is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another area of research is to explore its potential use in other diseases, such as cancer and inflammatory disorders. In addition, further studies are needed to establish its safety and efficacy in humans, and to develop optimal dosing regimens for clinical use.
Conclusion
In conclusion, 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in pulmonary fibrosis and other diseases. Its mechanism of action involves the inhibition of TGF-β receptor kinase, which reduces the production of extracellular matrix proteins and pro-inflammatory cytokines. While further studies are needed to establish its safety and efficacy in humans, 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea represents a promising avenue for the development of new therapies for pulmonary fibrosis and other diseases.
Synthesemethoden
The synthesis of 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea involves the reaction between 1-(1-Propan-2-ylpiperidin-4-yl)-3-chloro-urea and 3-pyridin-3-ylamine. This reaction is carried out in the presence of a base such as potassium carbonate and an organic solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea.
Wissenschaftliche Forschungsanwendungen
1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In particular, 1-(1-Propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea has been studied for its potential use in the treatment of pulmonary fibrosis, a chronic lung disease that results in scarring of the lung tissue and impaired lung function.
Eigenschaften
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(2)18-8-5-12(6-9-18)16-14(19)17-13-4-3-7-15-10-13/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDIMBQPHFOXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

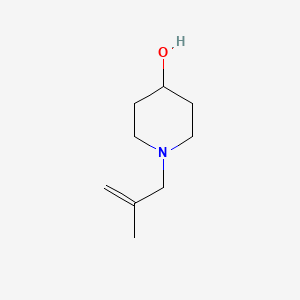
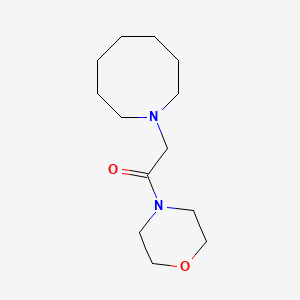


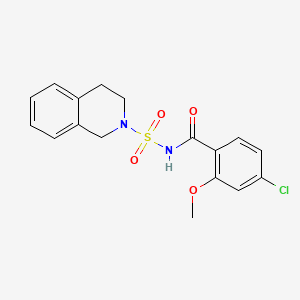

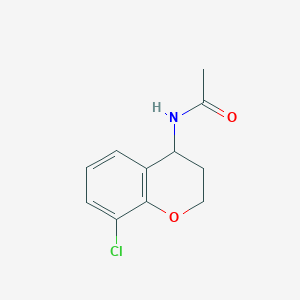
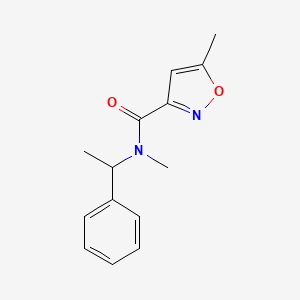
![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
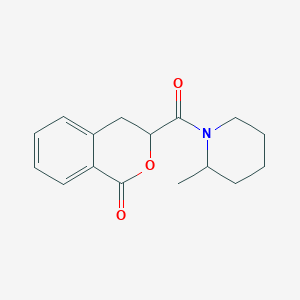
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)
